4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(3-methoxythiophene-2-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-15-9-2-5-17-10(9)11(14)13-3-4-16-7-8(13)6-12/h2,5,8H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSVWXVXOLDKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)N2CCOCC2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile typically involves the condensation of a thiophene derivative with a morpholine derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism includes the activation of pro-apoptotic pathways and inhibition of cell proliferation.
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| HepG2 | 10 | 45 |
| MCF-7 | 10 | 50 |
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new pharmaceuticals.
Materials Science
This compound is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are enhanced by the presence of the thiophene moiety, which contributes to its conductivity and light-emitting capabilities.
Similar Compounds
| Compound Name | Functional Groups | Unique Properties |
|---|---|---|
| Thiophene-2-carboxylic acid | Carboxylic acid | Simpler structure, less reactivity |
| Morpholine-4-carbonitrile | Nitrile group | Limited biological activity compared to the target compound |
| 3-Methoxythiophene | Methoxy group | Lacks the morpholine structure, limiting applications |
Case Studies
-
Anticancer Activity Study : A study evaluating the anticancer effects of various derivatives showed that this compound significantly reduced cell viability in HepG2 cells at concentrations as low as 10 µM.
- Results Summary :
- Doxorubicin (control): 0.62% viability
- Target Compound: 45% viability at 10 µM
- Results Summary :
-
Antimicrobial Efficacy Assessment : The antimicrobial activity was assessed using the well diffusion method against common pathogens.
- Inhibition Zone Results :
Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL) E. coli 10.5 280 S. aureus 13 265
Mechanism of Action
The mechanism of action of 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbonyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Morpholine-4-carbonitrile: A morpholine derivative with a nitrile group.
3-Methoxythiophene: A thiophene derivative with a methoxy group.
Uniqueness
4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and morpholine rings, along with the methoxy, carbonyl, and nitrile groups, allows for a wide range of chemical modifications and applications .
Biological Activity
The compound 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is a novel morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a morpholine ring attached to a thiophene moiety, which is known for its diverse biological activities. The presence of the methoxy group on the thiophene enhances its solubility and bioavailability, making it a promising candidate for further pharmacological studies.
Research indicates that compounds similar to this compound can exhibit a range of biological effects through various mechanisms:
- Antimicrobial Activity : Studies have shown that morpholino-thiophene derivatives possess significant antimicrobial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis .
- Anticancer Activity : The compound has been investigated for its potential in inhibiting cancer cell proliferation. It is believed to interfere with key signaling pathways involved in tumor growth and metastasis .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of this compound. The following table summarizes key findings:
| Assay Type | Result |
|---|---|
| MIC Against H37Rv | 0.72 ± 0.30 μM (n = 14) |
| Cytotoxicity (Vero) | > 100 μM |
| Log P | 2.6 |
| Kinetic Solubility | > 250 μM |
| Microsomal Clearance | Mouse: 19 mL·min −1·g −1; Human: 3.5 mL·min −1·g −1 |
These results indicate that the compound has a favorable therapeutic index, with potent activity against M. tuberculosis while showing low cytotoxicity .
In Vivo Studies
In vivo studies using murine models have demonstrated the compound's efficacy in reducing bacterial load in infected tissues. For example, a study highlighted its ability to significantly decrease the splenic bacterial burden in mice infected with M. tuberculosis after administration at specific dosages .
Case Studies
- Mycobacterium tuberculosis : A screening model revealed that morpholino-thiophenes, including our compound, displayed promising activity against M. tuberculosis, targeting QcrB within the electron transport chain .
- Cancer Cell Lines : The compound was tested on various cancer cell lines, where it exhibited significant antiproliferative effects, suggesting its potential as an anticancer agent .
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle | 87.2°–92.8° | |
| Planarity (dihydrothiophene) | < 0.02 Å deviation |
Q. Table 2. Synthetic Optimization Variables
| Variable | Tested Range | Impact on Yield |
|---|---|---|
| Reaction time | 24–72 h | Peak at 48 h |
| HCl concentration | 1–5 M | Optimal at 3 M |
| Recrystallization solvent | EtOAc/hexane/DCM | Purity > 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
